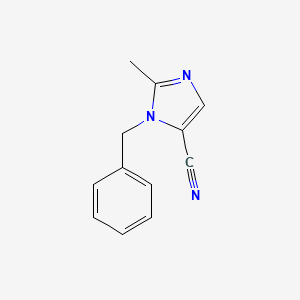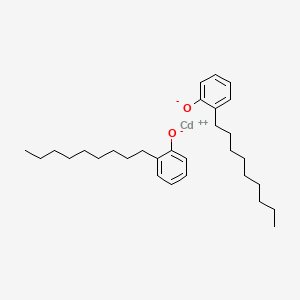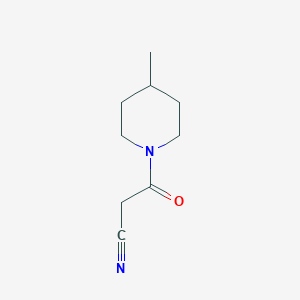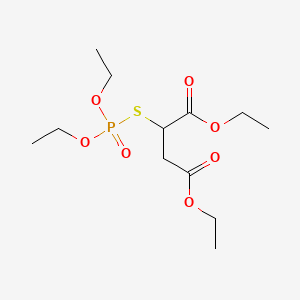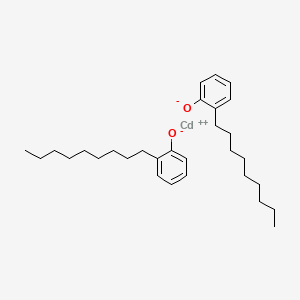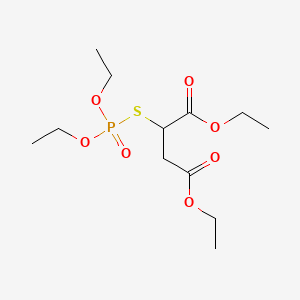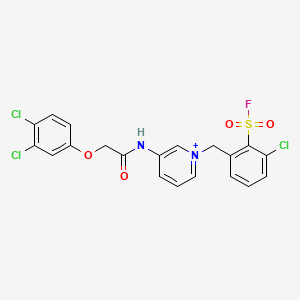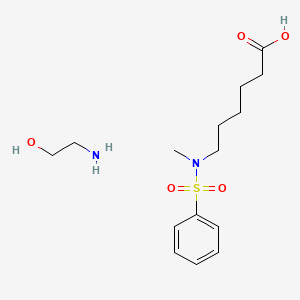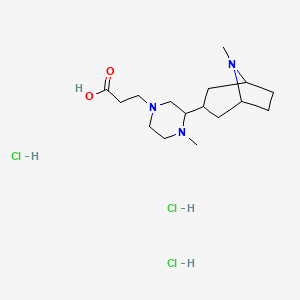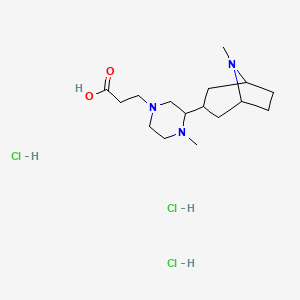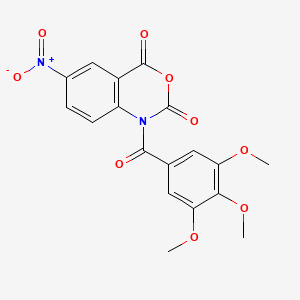
6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione is a complex organic compound with a unique structure that includes a benzoxazine ring fused with a nitro group and a trimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzoxazine derivative, followed by the introduction of the trimethoxybenzoyl group through an acylation reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazine ring.
Scientific Research Applications
6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the benzoxazine ring can interact with biological macromolecules, potentially leading to the modulation of enzymatic activities or signaling pathways. The trimethoxybenzoyl moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
3-(3,4,5-Trimethoxybenzyl)-6-nitro-1H-indole: This compound shares the trimethoxybenzoyl and nitro functionalities but differs in the core structure, which is an indole instead of a benzoxazine.
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide: This compound also contains a nitro group and a benzene ring but has different substituents and a benzimidazole core.
Uniqueness
6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
CAS No. |
87723-26-0 |
|---|---|
Molecular Formula |
C18H14N2O9 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
6-nitro-1-(3,4,5-trimethoxybenzoyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C18H14N2O9/c1-26-13-6-9(7-14(27-2)15(13)28-3)16(21)19-12-5-4-10(20(24)25)8-11(12)17(22)29-18(19)23/h4-8H,1-3H3 |
InChI Key |
OWJJUNFVCFMWGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




